N-(4-chlorophenyl)-N-methylquinolin-4-amine
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Overview
Description
N-(4-chlorophenyl)-N-methylquinolin-4-amine is a synthetic organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoline core substituted with a 4-chloro-N-methylanilino group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-methylquinolin-4-amine typically involves the reaction of 4-chloroaniline with quinoline derivatives. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives. These products often exhibit enhanced biological activities and are used in further chemical modifications .
Scientific Research Applications
N-(4-chlorophenyl)-N-methylquinolin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-methylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-substituted-anilino)quinoline derivatives: These compounds share a similar quinoline core but differ in the substituents on the aniline group.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Uniqueness
N-(4-chlorophenyl)-N-methylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in scientific research and industry make it a valuable compound for further study and development .
Properties
Molecular Formula |
C16H13ClN2 |
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Molecular Weight |
268.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-methylquinolin-4-amine |
InChI |
InChI=1S/C16H13ClN2/c1-19(13-8-6-12(17)7-9-13)16-10-11-18-15-5-3-2-4-14(15)16/h2-11H,1H3 |
InChI Key |
PQJHOQWLZABWDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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